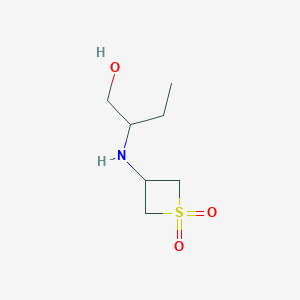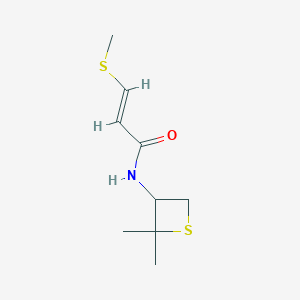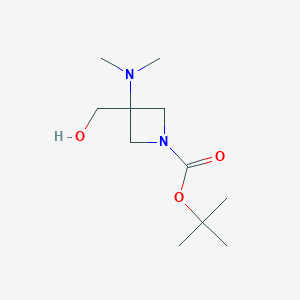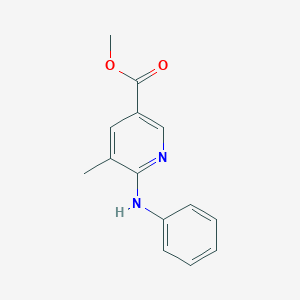
Methyl 5-methyl-6-(phenylamino)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-methyl-6-(phenylamino)nicotinate is an organic compound belonging to the nicotinate family It is characterized by a nicotinic acid ester structure with a phenylamino group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-6-(phenylamino)nicotinate typically involves the following steps:
Starting Materials: The synthesis begins with 5-methyl-6-nitronicotinic acid.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Esterification: The resulting 5-methyl-6-aminonicotinic acid is then esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to form Methyl 5-methyl-6-aminonicotinate.
Amination: Finally, the amino group is substituted with a phenyl group using aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 5-methyl-6-(phenylamino)nicotinate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction of the compound can be achieved using agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Aniline, N,N’-dicyclohexylcarbodiimide (DCC)
Major Products Formed
Oxidation: Oxo derivatives of this compound
Reduction: Reduced amine derivatives
Substitution: Various substituted nicotinates depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, Methyl 5-methyl-6-(phenylamino)nicotinate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a candidate for drug development and biochemical assays.
Medicine
This compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives are being explored for their anti-inflammatory, analgesic, and antimicrobial properties.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers and coatings can enhance the properties of these materials, such as thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of Methyl 5-methyl-6-(phenylamino)nicotinate involves its interaction with specific molecular targets. The phenylamino group allows for binding to receptors or enzymes, modulating their activity. The compound can influence various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- Methyl nicotinate
- Methyl 6-methylnicotinate
- Methyl 2-methyl-6-phenyl-4-(trifluoromethyl)nicotinate
Uniqueness
Methyl 5-methyl-6-(phenylamino)nicotinate stands out due to the presence of both a methyl and a phenylamino group on the nicotinate structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Conclusion
This compound is a versatile compound with significant potential in multiple fields. Its unique structure and reactivity make it a valuable tool in scientific research and industrial applications. Continued exploration of its properties and applications will likely yield further insights and innovations.
Properties
Molecular Formula |
C14H14N2O2 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
methyl 6-anilino-5-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C14H14N2O2/c1-10-8-11(14(17)18-2)9-15-13(10)16-12-6-4-3-5-7-12/h3-9H,1-2H3,(H,15,16) |
InChI Key |
JVNYERSYOGRHSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1NC2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


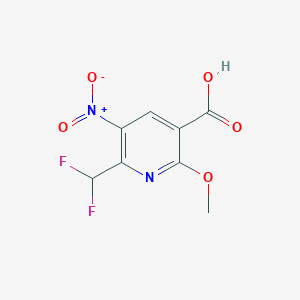
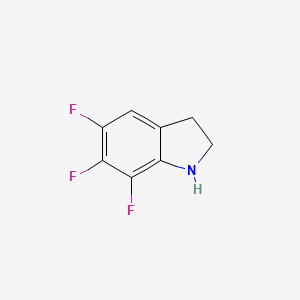
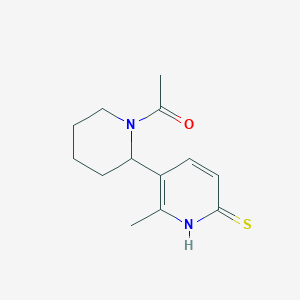
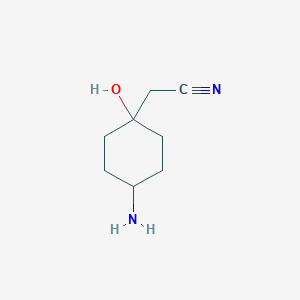
![tert-Butyl 7-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13014262.png)
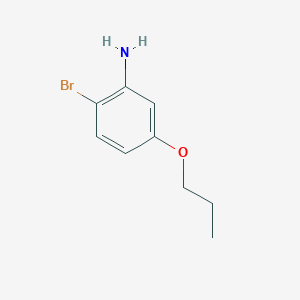
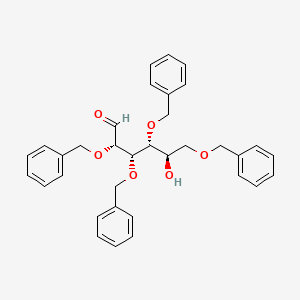
![tert-Butyl 8,8-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13014285.png)

